molecular formula C4H6BrN3 B2766459 4-Bromo-1-ethyl-1H-1,2,3-triazole CAS No. 1393532-87-0

4-Bromo-1-ethyl-1H-1,2,3-triazole

Cat. No.: B2766459
CAS No.: 1393532-87-0
M. Wt: 176.017
InChI Key: FIRHFRKPPWAXGZ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the first position of the triazole ring. The molecular formula of this compound is C4H6BrN3, and it has a molecular weight of 176.01 g/mol

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase-ii .

Mode of Action

Triazole compounds are known to interact with their targets, often enzymes, by binding to the active site and inhibiting the enzyme’s function . The presence of the bromo and ethyl groups may influence the compound’s binding affinity and selectivity for its target.

Biochemical Pathways

Given that triazole compounds can inhibit enzymes like carbonic anhydrase-ii , they may impact biochemical pathways involving this enzyme, such as the regulation of pH and fluid balance in the body.

Pharmacokinetics

It’s known that the solubility of a compound in water and organic solvents can impact its bioavailability . As such, the fact that 4-Bromo-1-ethyl-1H-1,2,3-triazole is soluble in organic solvents could potentially influence its absorption and distribution in the body.

Result of Action

The inhibition of enzymes like carbonic anhydrase-ii by triazole compounds can lead to changes in ph regulation and fluid balance within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could influence the compound’s efficacy.

Preparation Methods

Chemical Reactions Analysis

4-Bromo-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry, palladium catalysts for coupling reactions, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-ethyl-1H-1,2,3-triazole has several scientific research applications:

Comparison with Similar Compounds

4-Bromo-1-ethyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-3-4(5)6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHFRKPPWAXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393532-87-0
Record name 4-bromo-1-ethyl-1H-1,2,3-triazole
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